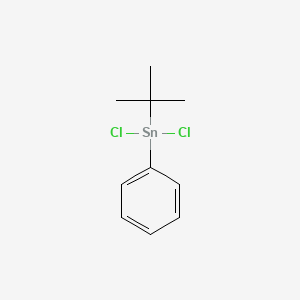

tert-Butyl(dichloro)phenylstannane

Beschreibung

BenchChem offers high-quality tert-Butyl(dichloro)phenylstannane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl(dichloro)phenylstannane including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

188759-63-9 |

|---|---|

Molekularformel |

C10H14Cl2Sn |

Molekulargewicht |

323.83 g/mol |

IUPAC-Name |

tert-butyl-dichloro-phenylstannane |

InChI |

InChI=1S/C6H5.C4H9.2ClH.Sn/c1-2-4-6-5-3-1;1-4(2)3;;;/h1-5H;1-3H3;2*1H;/q;;;;+2/p-2 |

InChI-Schlüssel |

UHDGZQRBQQJZBS-UHFFFAOYSA-L |

Kanonische SMILES |

CC(C)(C)[Sn](C1=CC=CC=C1)(Cl)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl(dichloro)phenylstannane: Synthesis, Properties, and Application in Cross-Coupling Chemistry

Foreword: Navigating the Landscape of Organotin Chemistry

In the field of modern organic synthesis, particularly in the construction of carbon-carbon bonds for drug development and materials science, organostannanes have long held a pivotal role. Their air and moisture stability, coupled with their broad functional group tolerance, makes them valuable reagents in palladium-catalyzed cross-coupling reactions.[1][2] This guide focuses on a specific, albeit not widely documented, member of this family: tert-Butyl(dichloro)phenylstannane .

Due to the limited availability of direct experimental data for this exact compound in peer-reviewed literature, this guide will adopt a first-principles approach. By examining the well-established chemistry of analogous mono- and di-substituted organotin halides, we will construct a robust and scientifically-grounded understanding of the probable synthesis, chemical properties, and reactivity of tert-Butyl(dichloro)phenylstannane. This approach is designed to provide researchers with the foundational knowledge required to synthesize and utilize this reagent, or structurally similar compounds, with confidence. Our narrative will emphasize the causality behind synthetic strategies and the mechanistic underpinnings of its reactivity, particularly in the context of the Stille cross-coupling reaction.

Part 1: Physicochemical and Spectroscopic Profile (Inferred)

The structure of tert-Butyl(dichloro)phenylstannane, C₁₀H₁₄Cl₂Sn, features a central tin(IV) atom bonded to a phenyl group, a tert-butyl group, and two chlorine atoms. This configuration dictates its reactivity, with the phenyl group being the primary transferable group in cross-coupling reactions, while the bulky tert-butyl group acts as a non-transferable "dummy" ligand. The two chloro ligands enhance the Lewis acidity of the tin center, which can influence the rate of transmetalation.

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value/Description | Rationale |

| Molecular Formula | C₁₀H₁₄Cl₂Sn | Based on chemical structure. |

| Molecular Weight | 323.82 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid. | Typical for similar organotin halides. |

| Boiling Point | > 200 °C (with potential decomposition) | Organotin halides are generally high-boiling liquids or solids. |

| Solubility | Soluble in common organic solvents (THF, toluene, CH₂Cl₂). | Expected based on the organic substituents. |

| Hydrolytic Sensitivity | Reacts with water. | The Sn-Cl bonds are susceptible to hydrolysis.[3] |

Spectroscopic Characterization (Predicted)

Detailed spectroscopic analysis is essential for the unambiguous identification and purity assessment of the target compound. While experimental spectra are not available, we can predict the key features based on the structure.

-

¹H NMR: The proton NMR spectrum is expected to show two main signals:

-

A multiplet in the aromatic region (δ ≈ 7.2-7.8 ppm) corresponding to the protons of the phenyl group.

-

A sharp singlet in the aliphatic region (δ ≈ 1.2-1.5 ppm) for the nine equivalent protons of the tert-butyl group. The high mobility and symmetry of the tert-butyl group typically result in a sharp, intense signal.[4]

-

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for both the phenyl and tert-butyl groups. Key predicted shifts include:

-

Signals in the aromatic region (δ ≈ 128-140 ppm) for the phenyl carbons.

-

Signals for the quaternary and methyl carbons of the tert-butyl group (δ ≈ 30-35 ppm).

-

-

¹¹⁹Sn NMR: Tin NMR is a powerful tool for characterizing organotin compounds. For a tetracoordinate tin(IV) center like the one in tert-Butyl(dichloro)phenylstannane, a single resonance is expected. The chemical shift would provide insight into the electronic environment of the tin atom.

Part 2: Synthesis of Mixed Organotin Dihalides

The synthesis of unsymmetrical organotin halides like tert-Butyl(dichloro)phenylstannane can be approached through several reliable methods rooted in fundamental organometallic chemistry. The most logical and controllable pathway involves the sequential introduction of the organic groups to a tin tetrahalide precursor.

Proposed Synthetic Strategy: A Two-Step Approach

The most viable route involves the preparation of an intermediate, Phenyltin trichloride (PhSnCl₃), followed by the selective addition of the tert-butyl group.

-

Step 1: Synthesis of Phenyltin trichloride (PhSnCl₃) via Redistribution. This classic method, known as the Kocheshkov redistribution reaction, involves heating a tetraorganotin compound with tin tetrachloride.[5][6] The stoichiometry of the reactants is critical to control the degree of substitution.

Ph₄Sn + 3 SnCl₄ → 4 PhSnCl₃

This reaction provides a direct route to the key intermediate.

-

Step 2: Selective Alkylation with a Grignard Reagent. The subsequent reaction of Phenyltin trichloride with one equivalent of tert-butylmagnesium chloride (t-BuMgCl) would yield the desired product. This is a standard method for forming Sn-C bonds.[5] The reaction must be performed under anhydrous conditions and at low temperatures to prevent over-alkylation and other side reactions.

PhSnCl₃ + t-BuMgCl → Ph(t-Bu)SnCl₂ + MgCl₂

The workflow below illustrates this logical synthetic progression.

Caption: Proposed two-step synthesis of tert-Butyl(dichloro)phenylstannane.

Part 3: Reactivity in Palladium-Catalyzed Cross-Coupling

The primary utility of a mixed organostannane like tert-Butyl(dichloro)phenylstannane lies in its application as a coupling partner in the Stille reaction. This reaction forms a new carbon-carbon bond between an organic electrophile (R¹-X) and the organostannane (R²-SnR₃).[1][7]

The Stille Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic electrophile (R¹-X) to form a Pd(II) complex.[8]

-

Transmetalation: This is the key step where the organostannane reagent participates. The phenyl group from tert-Butyl(dichloro)phenylstannane is transferred to the palladium center, displacing a halide and forming a new Pd-C bond. The tin byproduct is Ph(t-Bu)Sn(Cl)X. This step is often the rate-determining step of the cycle.[8]

-

Reductive Elimination: The two organic groups (R¹ and the phenyl group) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-Ph) and regenerating the Pd(0) catalyst.[8]

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. synarchive.com [synarchive.com]

- 8. scribd.com [scribd.com]

Structural Elucidation of Asymmetric Organostannanes: A Technical Guide to tert-Butyl(dichloro)phenylstannane

Part 1: Executive Summary & Strategic Context

In the field of organometallic chemistry, mixed-ligand organostannanes represent a significant analytical challenge. Unlike symmetric counterparts (e.g.,

This guide provides a rigorous framework for the structural elucidation of

Part 2: Synthesis Logic & Purity Profile

To elucidate the structure, one must first understand the genesis of the sample. The synthesis method dictates the impurity profile (homoleptic scrambles vs. unreacted precursors).

The Kocheshkov Redistribution Principle

While Grignard reagents can be used, the most controlled route to high-purity mixed tin halides is often the Kocheshkov redistribution reaction . This involves the equilibration of symmetric precursors.

Reaction Pathway:

-

Critical Challenge: This reaction is an equilibrium. The "elucidation" task is often proving that you have isolated the asymmetric product and not a 1:1 physical mixture of the starting materials.

-

Purification: Fractional crystallization is required.

typically exhibits solubility properties intermediate between the highly soluble

Part 3: Multi-Modal Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR)

NMR is the primary pillar of this elucidation. We utilize the magnetically active isotopes of Tin (

A.

NMR: The Fingerprint

This is the "smoking gun" experiment.

-

Frequency: ~149 MHz (at 9.4 T).

-

Reference:

( -

Expected Shift: The chemical shift of organotin chlorides is highly sensitive to the coordination number and substituent electronegativity.

-

:

-

:

- Target: Expect a resonance in the range of +5 to +20 ppm .

-

:

-

Validation: A single sharp peak in this region confirms a discrete asymmetric species. Two peaks would indicate a physical mixture of precursors.

B.

NMR: Satellite Diagnostics

The proton spectrum provides connectivity data via Tin Satellites .

-

Region (~1.3 ppm): Look for a sharp singlet (9H).

-

Satellites: You will see sidebands caused by

coupling. The coupling constant (

-

-

Phenyl Region (7.3–7.8 ppm): Multiplets (5H).[1]

-

Satellites:

is smaller (~50–60 Hz) but diagnostic.

-

C.

NMR: The Structural Skeleton

Carbon NMR confirms the carbon-tin connectivity.

-

Ipso-Carbon (Phenyl): Shows a large

coupling, typically >600 Hz . -

Quaternary Carbon (

): Shows a distinct

Quantitative Data Summary

| Nucleus | Parameter | Expected Value / Range | Structural Insight |

| +5 to +20 | Confirms discrete mixed species (vs. mixture). | ||

| 90–100 Hz ( | Proves | ||

| >600 Hz (Ph-ipso) | Proves Phenyl is covalently bound to Sn. | ||

| MS (EI) | Isotope Pattern | Cluster centered @ m/z ~324 | Characteristic "picket fence" Sn isotope pattern. |

Part 4: Visualization of Elucidation Logic

The following diagram illustrates the logical workflow for confirming the structure, highlighting the critical coupling pathways.

Figure 1: Elucidation workflow distinguishing the target asymmetric stannane from equilibrium mixtures using multi-nuclear NMR.

Part 5: Solid-State & Mass Spectrometry Validation

X-Ray Crystallography (XRD)

While NMR validates the solution state, XRD confirms the geometry.

-

Geometry:

adopts a distorted tetrahedral geometry. -

Bond Angles: The

angle often opens up (>109.5°) due to the steric bulk of the tert-butyl group. The -

Bond Lengths:

- : ~2.35 Å

- : ~2.11 Å

- : ~2.17 Å (Longer due to sterics).

Mass Spectrometry

Tin has the greatest number of stable isotopes (10), creating a unique "cluster" or "picket fence" pattern in Mass Spec.

-

Molecular Ion: Look for the cluster around

324 (based on -

Fragmentation:

-

Loss of

(M - 57) is a dominant pathway, yielding -

Loss of Cl is also common.

-

Part 6: Experimental Protocol (Step-by-Step)

Protocol 1: NMR Sample Preparation

Objective: Prevent coordination-induced shifts.

-

Solvent Choice: Use Deuterated Chloroform (

) or Benzene--

Warning: Avoid coordinating solvents like DMSO or Pyridine. These will coordinate to the Tin center, forming hypervalent 5- or 6-coordinate adducts, shifting the

signal upfield by >100 ppm.

-

-

Concentration: Prepare a high-concentration sample (~50 mg in 0.6 mL) to ensure Tin satellites in

and -

Acquisition:

Protocol 2: Moisture Sensitivity Handling

Organotin chlorides are hydrolytically unstable, converting to stannoxanes (

-

All glassware must be oven-dried.

-

Sample preparation should occur in a glovebox or under a nitrogen cone.

-

Hydrolysis Check: If the

NMR shows a broad peak or multiple peaks near -100 to -200 ppm, the sample has hydrolyzed to form oligomeric stannoxanes.

Part 7: References

-

Davies, A. G. (2004). Organotin Chemistry (2nd ed.). Wiley-VCH. (The authoritative text on general organotin synthesis and properties).

-

Wrackmeyer, B. (1985). "

NMR Parameters." Annual Reports on NMR Spectroscopy, 16, 73-186. (Seminal review on Tin chemical shifts and coupling constants). -

Kocheshkov, K. A. (1926). "Scrambling Reactions in Organometallic Chemistry." Berichte der deutschen chemischen Gesellschaft, 59, 1936. (Foundational paper on the redistribution reaction).

-

Gielen, M. (1973). "Stereochemistry of Organotin Compounds." Topics in Current Chemistry, 104, 57-105. (Discussion on chirality and asymmetry in tin compounds).

Sources

A Technical Guide to the Safe Handling of tert-Butyl(dichloro)phenylstannane

This document provides a comprehensive, in-depth guide to the safe handling, storage, and disposal of tert-Butyl(dichloro)phenylstannane. Designed for researchers, scientists, and drug development professionals, this guide moves beyond standard safety data sheet (SDS) information to offer field-proven insights and explain the causality behind critical safety protocols.

Section 1: Hazard Identification and Classification

tert-Butyl(dichloro)phenylstannane is a member of the organotin family of compounds. Organotins, as a class, are recognized for their potential toxicity, which is largely dictated by the organic groups attached to the tin atom.[1] The primary hazards associated with this specific compound involve acute toxicity, severe skin and eye damage, and potential organ damage through prolonged exposure.

A synthesized summary of the Globally Harmonized System (GHS) classification for analogous organotin compounds is presented below. It is critical to treat tert-Butyl(dichloro)phenylstannane with the same level of caution.

Table 1: GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[2][3][4] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[4] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Long-term | Category 1 | H410: Very toxic to aquatic life with long lasting effects[5] |

This table is a composite representation based on data for similar organotin dichlorides. Always refer to the specific SDS provided by the supplier.

Section 2: The Causality of Organotin Toxicity

Understanding why a compound is hazardous is fundamental to fostering a robust safety culture. The toxicity of organotin compounds is intrinsically linked to their structure. The general toxicity trend is R3SnX > R2SnX2 > RSnX3, placing dialkyltin compounds like tert-Butyl(dichloro)phenylstannane in a high-hazard category.[1]

The lipophilicity imparted by the alkyl/aryl groups (tert-butyl and phenyl) allows these molecules to penetrate biological membranes readily. Once inside the body, they can exert a range of toxic effects, primarily targeting the central nervous system and the immune system.[6] Chronic exposure can lead to a range of adverse health effects, from severe skin irritation to neurological symptoms.[1]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and rigorous PPE is non-negotiable when handling tert-Butyl(dichloro)phenylstannane.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood.[6][7] The sash should be kept at the lowest possible height to maximize containment.[6]

-

Designated Area: Establish a clearly marked, designated area within the lab specifically for organotin work.[1][6] This prevents cross-contamination and ensures that all personnel are aware of the specific hazards present.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not merely a checklist; it is a system designed to protect the user from direct contact and inhalation.

-

Hand Protection: Double-gloving with chemically resistant gloves is mandatory. A recommended combination is a nitrile inner glove and a neoprene or butyl rubber outer glove. Gloves must be inspected for tears or pinholes before each use and changed immediately upon suspected contamination.[1]

-

Eye and Face Protection: Chemical safety goggles in combination with a full-face shield (minimum 8-inch) are required to protect against splashes.[1]

-

Body Protection: A flame-retardant or 100% cotton lab coat should be worn and kept fully buttoned.[1][6] Disposable gowns can provide an additional layer of protection for larger-scale work.

-

Respiratory Protection: If there is any risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[8]

Section 4: Field-Proven Protocols for Safe Handling and Emergencies

The following protocols are designed to be self-validating systems, ensuring safety at each step.

Protocol 4.1: Step-by-Step Safe Handling Workflow

-

Preparation: Before handling the compound, ensure the fume hood is clutter-free and functioning correctly.[6] Assemble all necessary glassware and reagents.

-

Weighing: Weigh the solid compound directly into the reaction vessel or a tared vial within the fume hood. Use a spatula dedicated to organotin use only.

-

Transfer: If transferring a solution, use a syringe and needle technique for anhydrous transfers to maintain an inert atmosphere and prevent spills.[6]

-

Post-Handling: After the procedure, all contaminated surfaces in the fume hood must be decontaminated.

Protocol 4.2: Emergency Procedures

-

Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[7] Seek immediate medical attention.[2][7]

-

Eye Exposure: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2]

-

Spill Response:

-

Evacuate and Secure: Alert personnel and evacuate the immediate area. Restrict access.[1]

-

Ventilate: Ensure the fume hood is operating at maximum capacity.[1]

-

Contain & Absorb: For solid spills, carefully sweep the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[1]

-

Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.[1]

-

Protocol 4.3: Decontamination and Waste Disposal

Proper disposal is a critical final step in the experimental workflow.

-

Glassware Decontamination: A widely accepted method for decontaminating glassware is to immerse it in a 10% bleach solution overnight.[1][9] The bleach oxidizes the organotin compounds to less hazardous inorganic tin oxides.[1] Following the bleach soak, wash the glassware with soap and water, then rinse with an appropriate solvent like acetone.[1]

-

Solid & Liquid Waste: All waste containing tert-Butyl(dichloro)phenylstannane, including contaminated absorbents, gloves, and paper towels, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[9] Never mix organotin waste with other waste streams.

Section 5: Risk Assessment Workflow

A proactive risk assessment should precede any experiment involving this compound. The following diagram illustrates a logical workflow for this process.

Caption: Logical workflow for risk assessment before using hazardous compounds.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.

- Del Valle Lab. (n.d.). Standard Operating Procedures - Organotin reagents.

- Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS.

- Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Organo-tin compounds.

- Reddit. (2022, July 11). Dealing with Organotin reactions.

- GESTIS Substance Database. (n.d.). Substance Data.

- Sigma-Aldrich. (2024, September 30). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Di-tert-butyltin dichloride.

- Fisher Scientific. (2010, April 30). SAFETY DATA SHEET - tert-Butylchlorodiphenylsilane.

- Thermo Fisher Scientific. (2010, April 30). SAFETY DATA SHEET.

- TCI Chemicals. (2025, January 29). SAFETY DATA SHEET.

- European Chemicals Agency. (2023, September 6). Substance Information.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Substance Information - ECHA [echa.europa.eu]

- 6. delvallelab.weebly.com [delvallelab.weebly.com]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. reddit.com [reddit.com]

An In-depth Technical Guide to the Prospective Solubility Analysis of tert-Butyl(dichloro)phenylstannane in Organic Solvents

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of tert-Butyl(dichloro)phenylstannane, a compound for which extensive public data is not currently available. Recognizing this gap, this document serves as a prospective manual, outlining the necessary theoretical frameworks and experimental protocols to comprehensively characterize its solubility in a range of common organic solvents. By providing a robust scientific and methodological foundation, this guide aims to empower researchers to undertake a thorough investigation of this novel organotin compound. We will detail a proposed synthetic route, methods for rigorous characterization, a theoretical examination of expected solubility based on molecular structure, and a step-by-step experimental workflow for solubility determination. Crucially, this guide emphasizes a culture of safety, integrating best practices for the handling of potentially hazardous organotin compounds throughout all proposed procedures.

Introduction: The Significance of Solubility in Organotin Chemistry

Organotin compounds represent a versatile class of organometallic species with broad applications, including as catalysts, PVC stabilizers, and biocides.[1] The solubility of these compounds is a critical physical property that dictates their utility in various applications, influencing reaction kinetics, formulation stability, and bioavailability. tert-Butyl(dichloro)phenylstannane, featuring a bulky tert-butyl group, a phenyl ring, and two chlorine atoms bound to a central tin atom, presents an interesting case for solubility studies due to its combination of nonpolar and polar moieties.

Given the absence of established solubility data for this specific compound, this guide provides a comprehensive roadmap for its synthesis, characterization, and the systematic evaluation of its solubility profile.

Proposed Synthesis and Characterization of tert-Butyl(dichloro)phenylstannane

A plausible synthetic route to tert-Butyl(dichloro)phenylstannane involves a two-step process utilizing Grignard reagents and tin(IV) chloride.[2]

Synthesis of Phenyltrichlorostannane

The initial step involves the synthesis of phenyltrichlorostannane from tin(IV) chloride and phenylmagnesium bromide.

-

Reaction: SnCl₄ + C₆H₅MgBr → C₆H₅SnCl₃ + MgBrCl

Synthesis of tert-Butyl(dichloro)phenylstannane

The second step introduces the tert-butyl group via a reaction with tert-butylmagnesium chloride.

-

Reaction: C₆H₅SnCl₃ + (CH₃)₃CMgCl → (CH₃)₃C(C₆H₅)SnCl₂ + MgCl₂

Characterization

Prior to solubility studies, the identity and purity of the synthesized tert-Butyl(dichloro)phenylstannane must be unequivocally established using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn): To confirm the presence and connectivity of the tert-butyl and phenyl groups, and to provide information about the tin environment.

-

Mass Spectrometry (MS): To determine the molecular weight and isotopic distribution, confirming the elemental composition.

-

Elemental Analysis: To provide the percentage composition of carbon, hydrogen, and other elements, further verifying the empirical formula.

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" provides a foundational basis for predicting the solubility of tert-Butyl(dichloro)phenylstannane. The molecule's structure suggests a balance between nonpolar and polar characteristics.

-

Nonpolar Character: The tert-butyl and phenyl groups are nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.

-

Polar Character: The two chloro substituents introduce polarity to the molecule, suggesting potential solubility in more polar solvents.

Based on this, a graduated solubility profile can be hypothesized, with the compound exhibiting good solubility in solvents of intermediate polarity and potentially lower solubility in highly polar or very nonpolar solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Moderate to High | Interactions with the tert-butyl and phenyl groups. |

| Polar Aprotic | High | A good balance of polarity to interact with both the chloro and organic moieties. |

| Polar Protic | Low to Moderate | Potential for hydrogen bonding with the solvent may be hindered by the bulky organic groups. |

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the quantitative determination of the solubility of tert-Butyl(dichloro)phenylstannane.

Materials and Equipment

-

Synthesized and characterized tert-Butyl(dichloro)phenylstannane

-

A range of analytical grade organic solvents (e.g., hexane, toluene, diethyl ether, tetrahydrofuran, acetone, acetonitrile, methanol, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature incubator/shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Detailed Steps

-

Preparation of Supersaturated Solutions:

-

To a series of vials, add a known excess amount of tert-Butyl(dichloro)phenylstannane.

-

Add a measured volume of each selected organic solvent to the respective vials.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature incubator/shaker set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a minimum of 24 hours to ensure that saturation is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.

-

-

Quantification:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of tert-Butyl(dichloro)phenylstannane.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility in units of mg/mL or mol/L.

-

Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

-

Safety and Handling of Organotin Compounds

Organotin compounds, particularly di- and tri-substituted derivatives, can exhibit significant toxicity.[1][3] Strict adherence to safety protocols is paramount.

-

Engineering Controls: All manipulations of tert-Butyl(dichloro)phenylstannane should be conducted in a certified chemical fume hood.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile or neoprene).[4]

-

Waste Disposal: All waste materials, including contaminated solvents and consumables, must be disposed of as hazardous waste in accordance with institutional guidelines.[4]

-

Spill Response: In the event of a spill, evacuate the area and follow established institutional procedures for hazardous material cleanup.

Caption: Key pillars of safe organotin compound handling.

Conclusion

While direct solubility data for tert-Butyl(dichloro)phenylstannane is not yet available in the scientific literature, this guide provides a comprehensive framework for its synthesis, characterization, and systematic solubility evaluation. By following the proposed theoretical and experimental guidelines, researchers can generate high-quality, reliable data that will be invaluable for the future application of this and other novel organotin compounds. The emphasis on safety throughout this guide is intended to foster a responsible and secure research environment.

References

-

Organotin chemistry - Wikipedia. (URL: [Link])

-

Tin(IV) chloride - Wikipedia. (URL: [Link])

-

ORGANOTIN COMPOUNDS - CDC Stacks. (URL: [Link])

-

Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (URL: [Link])

Sources

Technical Guide: Stability, Storage, and Handling of tert-Butyl(dichloro)phenylstannane

Executive Technical Summary

tert-Butyl(dichloro)phenylstannane represents a specific class of "mixed" organotin(IV) compounds where the tin center is ligated by two distinct carbon scaffolds (a bulky aliphatic tert-butyl and an aromatic phenyl) and two labile chlorides.[1]

Unlike simple tetra-organotins (which are air-stable), this dihalide is thermodynamically unstable toward moisture .[1] The presence of the highly polarized Sn-Cl bonds makes the compound a hard Lewis acid, susceptible to rapid hydrolysis. While the steric bulk of the tert-butyl group provides a kinetic barrier that retards decomposition compared to

Critical Stability Risks:

-

Hydrolysis (Primary Threat): Reaction with ambient moisture to form HCl and insoluble stannoxanes.[1]

-

Redistribution (Secondary Threat): Thermal scrambling of ligands to form symmetric byproducts (

and -

Toxicity: Direct neurotoxic potential and severe skin/eye irritant (corrosive due to HCl liberation).[1]

Physicochemical Stability Profile

To handle this compound effectively, researchers must understand the competition between its steric protection and its electronic vulnerability.

The Hydrolytic Vulnerability (Sn-Cl Bond)

The tin atom in

-

Mechanism: Water attacks the tin center, displacing chloride as HCl.

-

Outcome: The formation of hydroxystannanes (

) which rapidly dehydrate to form dimeric or polymeric stannoxanes ( -

Visual Indicator: The pure compound is typically a white to off-white solid.[1] Hydrolysis manifests as a "crust" formation or a change in solubility (stannoxanes are often insoluble in organic solvents like DCM or THF).[1]

The Steric Shield (tert-Butyl Group)

The tert-butyl group is the "anchor" of this molecule's stability.[1]

-

Kinetic Stabilization: The massive steric bulk of the

group blocks the trajectory of incoming water molecules, slowing the rate of hydrolysis significantly compared to -

Implication: Short-term air exposure (minutes) during weighing is generally survivable, but long-term storage without inert gas is fatal to the compound's purity.[1]

Degradation Pathways & Visualization

The following diagram illustrates the two primary failure modes: Hydrolysis (exposure to air) and Redistribution (exposure to heat).

Figure 1: Degradation pathways of mixed organotin dihalides.[1] Note that hydrolysis is irreversible, while redistribution leads to a complex mixture difficult to separate.

Storage Protocols: The "Gold Standard"

Do not rely on the manufacturer's packaging once opened.[1] Organotin chlorides often degrade in "air-tight" bottles due to permeation through the cap liner.[1]

Environmental Control

| Parameter | Requirement | Scientific Rationale |

| Atmosphere | Argon or Nitrogen (Grade 5.[1]0) | Displaces moisture.[1] Argon is preferred as it is heavier than air, blanketing the solid. |

| Temperature | Slows the kinetics of ligand redistribution.[1] Avoid freezing if possible to prevent water condensation upon thawing.[1] | |

| Container | Schlenk Flask or Teflon-taped Vial | Standard polyethylene caps are permeable to moisture over months.[1] Glass with PTFE liners is mandatory.[1] |

| Desiccant | Secondary containment (desiccator) is recommended for long-term banking.[1] |

The "Sure-Seal" Transfer Protocol

To maintain integrity during use, follow this self-validating transfer method:

-

Equilibration: Allow the stored container to reach room temperature before opening. Opening a cold bottle condenses atmospheric water instantly onto the reagent.[1]

-

Inert Purge: If the vessel has a septum, flush the headspace with Argon for 2 minutes before withdrawing.

-

Visual Check: Inspect for white crusting on the neck.[1] If present, sublimation or recrystallization may be required before use.[1]

Quality Control: The Self-Validating System

Because hydrolysis products (stannoxanes) can be white solids similar to the starting material, visual inspection is insufficient.

Experimental Protocol: Purity Check

Objective: Verify ligand integrity and absence of stannoxanes.

-

Sample Prep: Dissolve ~20 mg of

in-

Note: Do not use standard chloroform; the trace acidity/moisture will degrade the sample during the run.

-

-

Acquisition: Run a standard

(proton-decoupled) sequence.[1] -

Analysis:

-

Target Peak: Look for a singlet in the range of

to -

Impurity Flag 1 (Stannoxanes): Broad signals or multiple peaks in the

to -

Impurity Flag 2 (Redistribution): Appearance of two new singlets flanking the main peak indicates scrambling into

and

-

Safety & Toxicity Profile

Warning: Organotin compounds are potent neurotoxins and immunotoxins.[1]

-

Route of Entry: Dermal absorption is the highest risk. The lipophilic

and -

Acute Effects: The hydrolysis product (HCl) causes immediate chemical burns.[1] The tin component acts as a cellular metabolic disruptor.[1]

-

PPE Requirements:

Emergency Quenching (Spill Control)

If a spill occurs:

-

Do not use water. This generates HCl gas.[1]

-

Absorb: Use dry sand or vermiculite.[1]

-

Deactivate: Treat the waste with a 10% solution of potassium hydroxide in ethanol (if compatible with waste stream) to convert the volatile chloride into the less volatile (though still toxic) oxide/hydroxide form for disposal.

References

-

Smith, P. J. (1998).[1] Chemistry of Tin. Springer Science & Business Media.[1] (Foundational text on Organotin chemistry and hydrolysis mechanisms).

-

Davies, A. G. (2004).[1] Organotin Chemistry. Wiley-VCH.[1] (Authoritative source on

NMR shifts and redistribution reactions). -

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Organotin Compounds.[1][1]

-

BenchChem. Safety and Handling of Organotin Compounds.

Sources

Methodological & Application

Application Notes and Protocols for tert-Butyl(dichloro)phenylstannane in Stille Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Reagent for Modern Cross-Coupling

The Stille reaction stands as a pillar in the edifice of carbon-carbon bond formation, prized for its tolerance of a wide array of functional groups.[1] Historically, the reaction has relied heavily on trialkylarylstannanes, such as tributylphenylstannane. While effective, these reagents present significant challenges, primarily the high toxicity of the organotin compounds and the difficulty in removing lipophilic tin byproducts from reaction mixtures.[2]

This guide introduces tert-Butyl(dichloro)phenylstannane , a reagent engineered to address these critical limitations. By replacing two of the non-transferable alkyl groups with chlorine atoms and employing a bulky tert-butyl group, this reagent offers a unique combination of reactivity and simplified purification, making it a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry where purity is paramount.

The Rationale Behind the Reagent: Causality in Design

The efficacy of tert-Butyl(dichloro)phenylstannane stems from the deliberate selection of its substituents, each playing a crucial role in the Stille coupling process.

-

The Phenyl Group (Transferable Ligand): This is the desired aryl moiety to be transferred to the organic electrophile during the catalytic cycle.

-

The Dichloro Substituents: The two chlorine atoms significantly increase the polarity of the tin byproducts formed after the phenyl group is transferred. This increased polarity makes the tin waste products more soluble in aqueous media, facilitating their removal from the desired organic product through simple aqueous washes or straightforward chromatography. The use of related monochloro organostannanes has been shown to simplify purification.[3]

-

The tert-Butyl Group (Non-Transferable Ligand): The bulky tert-butyl group serves as a robust "dummy" ligand. Its steric hindrance and lack of β-hydrides make it highly unlikely to undergo competitive transfer to the palladium catalyst, thus ensuring the selective transfer of the phenyl group.[4] This leads to higher yields of the desired product and a cleaner reaction profile.

Visualizing the Catalytic Cycle

The Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: Catalytic cycle of the Stille coupling reaction.

Synthesis of tert-Butyl(dichloro)phenylstannane

While not commercially available in large quantities, tert-Butyl(dichloro)phenylstannane can be synthesized in a two-step procedure from readily available starting materials.

Step 1: Synthesis of tert-Butyltin Trichloride

This step involves the reaction of a tert-butyl Grignard reagent with an excess of tin(IV) chloride.

-

Reaction: t-BuMgCl + SnCl₄ → t-BuSnCl₃ + MgCl₂

Protocol:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings (1.1 equivalents).

-

Add a small amount of iodine to activate the magnesium.

-

Slowly add a solution of tert-butyl chloride (1.0 equivalent) in anhydrous THF to initiate the Grignard reaction.

-

Once the Grignard reagent formation is complete, cool the solution to 0 °C.

-

In a separate flask, prepare a solution of tin(IV) chloride (1.5 equivalents) in anhydrous toluene.

-

Slowly add the Grignard reagent to the tin(IV) chloride solution at 0 °C with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by carefully adding water.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting tert-butyltin trichloride by vacuum distillation.

Step 2: Synthesis of tert-Butyl(dichloro)phenylstannane

This step involves the reaction of tert-butyltin trichloride with one equivalent of a phenyl Grignard reagent.

-

Reaction: t-BuSnCl₃ + PhMgBr → t-Bu(Ph)SnCl₂ + MgBrCl

Protocol:

-

In a flame-dried, three-necked flask, prepare phenylmagnesium bromide from bromobenzene (1.0 equivalent) and magnesium turnings (1.1 equivalents) in anhydrous THF.

-

Cool the Grignard solution to 0 °C.

-

Slowly add a solution of tert-butyltin trichloride (1.0 equivalent) in anhydrous THF to the Grignard reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Work-up the reaction as described in Step 1.

-

Purify the crude product by vacuum distillation or recrystallization to yield tert-Butyl(dichloro)phenylstannane.

Application in Stille Coupling: A General Protocol

The following is a general protocol for the Stille coupling of an aryl bromide with tert-Butyl(dichloro)phenylstannane. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

Reaction Scheme:

Ar-Br + t-Bu(Ph)SnCl₂ --(Pd catalyst, ligand, base)--> Ar-Ph + t-BuSnCl₂Br

Materials:

-

Aryl bromide (1.0 equivalent)

-

tert-Butyl(dichloro)phenylstannane (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Ligand (if necessary, e.g., PPh₃, AsPh₃)

-

Anhydrous solvent (e.g., THF, DMF, toluene)

-

Optional: Copper(I) iodide (CuI) as a co-catalyst

Protocol:

-

To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add the aryl bromide, palladium catalyst, and any additional ligand.

-

Add the anhydrous solvent via syringe.

-

Add tert-Butyl(dichloro)phenylstannane to the reaction mixture.

-

If using, add the copper(I) iodide co-catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

Work-up and Purification: The Key Advantage

The use of tert-Butyl(dichloro)phenylstannane significantly simplifies the purification process due to the increased polarity of the tin byproducts.

Protocol:

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate or diethyl ether.

-

Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble fluorides.

-

Stir the biphasic mixture vigorously for at least 30 minutes.

-

Filter the mixture through a pad of celite to remove the precipitated tin salts.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can then be purified by standard column chromatography on silica gel. The increased polarity of any remaining tin species ensures they are more strongly retained on the silica gel, leading to a cleaner separation.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions for Stille couplings using aryl(trialkyl)stannanes, which can be adapted for tert-Butyl(dichloro)phenylstannane.

| Parameter | Typical Range | Notes |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | 1-5 mol% |

| Ligand | PPh₃, AsPh₃, P(t-Bu)₃ | Often used with Pd₂(dba)₃ |

| Solvent | THF, DMF, Toluene, Dioxane | Anhydrous conditions are crucial |

| Temperature | 60 - 120 °C | Substrate dependent |

| Additives | CuI, CsF | Can accelerate the reaction[3] |

Troubleshooting and Key Considerations

-

Low Yields: Consider increasing the temperature, changing the solvent, or adding a co-catalyst like CuI. The choice of palladium ligand can also significantly impact the reaction outcome.

-

Homocoupling of the Stannane: This side reaction can occur, especially at higher temperatures. Using a slight excess of the organostannane can sometimes mitigate this.

-

Incomplete Reaction: Ensure all reagents and solvents are anhydrous. Oxygen can deactivate the palladium catalyst. Degassing the solvent prior to use is recommended.

Conclusion: A Step Forward in Stille Coupling Chemistry

tert-Butyl(dichloro)phenylstannane represents a thoughtful evolution of Stille coupling reagents. By addressing the persistent challenges of tin byproduct removal and ensuring high selectivity, it offers a more practical and environmentally conscious approach to this powerful C-C bond-forming reaction. For researchers in drug discovery and development, where purity and efficiency are paramount, the adoption of such strategically designed reagents is a critical step towards cleaner and more effective synthetic methodologies.

References

- Stille, J. K. Angew. Chem. Int. Ed. Engl.1986, 25, 508–524.

- Myers, A. G. The Stille Reaction. Harvard University. [Online]

- Smolecule. Butyltin trichloride. [Online]

- OpenOChem Learn. Stille Coupling. [Online]

- Wikipedia. Stille reaction. [Online]

- Milstein, D.; Stille, J. K. J. Am. Chem. Soc.1978, 100, 3636–3638.

- Farina, V.; Krishnamurthy, V.; Scott, W. J. Org. React.1997, 50, 1–652.

- Espinet, P.; Echavarren, A. M. Angew. Chem. Int. Ed.2004, 43, 4704–4734.

- Shandong Look Chemical. An efficient method for removing organotin impurities. [Online]

- PubChem. Butyltin trichloride. [Online]

- Parrish, C. A.; Buchwald, S. L. J. Org. Chem.2001, 66, 2498-2500.

- Takale, B. S.; Thakore, R. R.; Casotti, G.; Li, X.; Gallou, F.; Lipshutz, B. H. Angew. Chem. Int. Ed.2020, 59, 1-8.

- Organic Syntheses. PREPARATION OF t-BUTYL-3-BROMO-5-FORMYLBENZOATE THROUGH SELECTIVE METAL-HALOGEN EXCHANGE REACTIONS. [Online]

- BenchChem. A Comparative Guide to the Efficiency of Aryl Tin Reagents in Stille Cross-Coupling. [Online]

- Pattison, G. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry, 2017.

- Google Patents.

- Organic Chemistry Portal. Arylsilane synthesis. [Online]

- Google Patents. Synthesis method of ditertbutyldichlorosilane. [Online]

- CORE.

- Wiley-VCH. 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Online]

- Semantic Scholar.

- IKM Institut Kimia Malaysia. A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. [Online]

- J&K Scientific LLC. Stille Cross-Coupling. [Online]

- Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC.

- MSU Chemistry. Stille Couplings Catalytic in Tin: The “Sn-O” Approach. [Online]

Sources

Application Note: High-Selectivity Cross-Coupling Using tert-Butyl(dichloro)phenylstannane

This Application Note is designed for researchers utilizing tert-Butyl(dichloro)phenylstannane (

Editorial Note on Nomenclature: While the user prompt specifies "Suzuki cross-coupling," the use of organotin reagents defines the Stille Cross-Coupling reaction. The Suzuki-Miyaura reaction strictly employs organoboron species. However, hybrid methodologies (Suzuki-Stille) and the use of tin Lewis acids to accelerate Suzuki couplings exist. This guide primarily addresses the Stille coupling utility of this reagent—as it is the chemically accurate application—while highlighting its intersection with Suzuki-type catalytic cycles.

Class: Mixed Organotin Halide / "Dummy Ligand" Transfer Reagent Primary Application: Selective Stille Arylation & Lewis Acid CatalysisExecutive Summary

tert-Butyl(dichloro)phenylstannane is a specialized organometallic reagent designed to address a common failure mode in standard Stille couplings: ligand scrambling . In traditional reagents (e.g.,

By incorporating a bulky tert-butyl group (non-transferable "dummy" ligand) and electron-withdrawing chlorides , this reagent offers:

-

Exclusive Phenyl Transfer: The steric bulk of the tert-butyl group prevents its transmetallation.

-

Tunable Lewis Acidity: The dichloride moiety enhances the Lewis acidity of the tin center, facilitating transmetallation via hypervalent ate-complex formation (fluoride-mediated).

-

Atom Economy: Reduces the molecular weight of the waste product compared to tributyltin analogs.

Mechanistic Insight & Chemical Logic

The "Dummy Ligand" Principle

In palladium-catalyzed cross-coupling, the rate of transmetallation follows the order:

The tert-butyl group is kinetically inert regarding transmetallation. By using

Visualization: The Catalytic Cycle

The following diagram illustrates the pathway for the fluoride-activated cross-coupling using this reagent.

Figure 1: Fluoride-promoted catalytic cycle. The formation of the hypervalent pentacoordinate stannate facilitates the transfer of the phenyl group while the tert-butyl group remains bound to tin.

Experimental Protocols

Protocol A: Fluoride-Promoted Cross-Coupling (Standard)

Use this protocol for coupling the Phenyl group of the reagent to an Aryl Bromide or Iodide.

Reagents:

-

Aryl Halide (1.0 equiv)

- (1.1 equiv)

-

Catalyst:

(2 mol%) / -

Activator: CsF (2.2 equiv) or TBAF (1.0 M in THF, 2.0 equiv)

-

Solvent: DMF or Dioxane (anhydrous)

Step-by-Step Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk tube or reaction vial and purge with Argon for 10 minutes.

-

Solids Addition: Add the Aryl Halide (if solid),

, CsF, and Palladium catalyst. -

Solvation: Add anhydrous DMF (0.2 M concentration relative to halide). If using liquid Aryl Halide, add it now via syringe.

-

Degassing: Sparge the solution with Argon for 5 minutes. Oxygen inhibition is critical to avoid homocoupling.

-

Reaction: Seal the vessel and heat to 80–100 °C for 4–12 hours.

-

Note: The reaction progress should be monitored by TLC or LC-MS. The disappearance of the starting halide indicates completion.

-

-

Workup (Tin Removal):

-

Cool to room temperature.[1]

-

Dilute with Ethyl Acetate.

-

Critical Step: Wash the organic layer vigorously with 10% aqueous KF solution. This precipitates the insoluble tin fluoride polymer (

). -

Filter through a Celite pad to remove the white tin precipitate.

-

-

Purification: Concentrate the filtrate and purify via silica gel chromatography.

Protocol B: In Situ Conversion to Mixed Stannane (Pre-Suzuki Hybrid)

Use this protocol if you intend to functionalize the tin center further before coupling, effectively using the reagent as a scaffold.

Concept: The chlorides on

Table 1: Reactivity Profile of Tin Substituents

| Ligand Group | Transmetallation Rate | Function in |

| Chloride (-Cl) | N/A (Leaving Group) | Site for alkylation/arylation or Lewis Acid activation. |

| Phenyl (-Ph) | Fast | Primary Transfer Group (Active Payload). |

| tert-Butyl (-tBu) | Negligible | Dummy Ligand (Prevents scrambling, improves solubility). |

Procedure:

-

Dissolve

(1.0 equiv) in dry THF at -78 °C. -

Add Functionalized Grignard (

, 2.1 equiv) dropwise. -

Warm to RT and stir for 1 hour.

-

Do not isolate. Add the Palladium catalyst and the Aryl Halide directly to this "pot" (One-Pot Protocol) and heat to reflux.

-

Result: This transfers the R-group (if R is vinyl/alkynyl) or the Phenyl group (if R is alkyl).

-

Troubleshooting & Optimization

Comparison with Boronic Acids (Suzuki)

Why use this Tin reagent instead of Phenylboronic Acid (Suzuki)?

| Feature | Suzuki (Phenylboronic Acid) | Stille ( |

| pH Sensitivity | Requires Base (Basic conditions) | Neutral conditions (Fluoride activated) |

| Functional Group Tolerance | Lower (Base-sensitive groups fail) | High (Compatible with esters, nitriles) |

| Steric Hindrance | Struggling with ortho-substituents | Excellent for crowded centers |

| Toxicity | Low | Moderate (Organotin requires specific disposal) |

Common Failure Modes

-

Protodestannylation: If the phenyl group is lost as Benzene (

), the reaction is too wet. Ensure anhydrous solvents. -

Homocoupling (

): Caused by oxidation of the catalyst. Ensure rigorous Argon purging. -

No Reaction: The chlorides might be inhibiting the Pd(0). Ensure enough Fluoride (CsF) is present to convert the

species into the hypervalent

References

-

Historical Grounding of Stille Coupling: Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society, 100(11), 3636–3638.

-

Fluoride Activation of Organotin Reagents: Fouquet, E., Rodriguez, A. L. (2008). Fluoride-Free Stille Cross-Coupling Reactions using Organotin Chlorides. Synlett, 2008(1), 1-12. (Contextualizing the use of chlorides).

-

Dummy Ligand Concept in Tin Chemistry: Bonet, A., Odachowski, M., Leonori, D., Essfi, S., & Aggarwal, V. K. (2014). Enantiospecific sp2-sp3 coupling of secondary and tertiary boronic esters. Nature Chemistry, 6(7), 584–589. (Analogous logic applied to Boron/Tin systems).

-

Suzuki-Miyaura Coupling of Organotin Halides (Synthesis Context): Gingras, M. (1998). One-pot synthesis of mixed tetraorganostannanes via a Suzuki-Miyaura cross-coupling reaction. Tetrahedron Letters, 39(37), 6667-6670.

-

Toxicity and Handling of Organotins: Occupational Safety and Health Administration (OSHA). (n.d.). Organotin Compounds Standard.

Sources

tert-Butyl(dichloro)phenylstannane as a reagent in organic synthesis

Application Note: tert-Butyl(dichloro)phenylstannane ( -BuPhSnCl )

Executive Summary

tert-Butyl(dichloro)phenylstannane (

This guide details the synthesis, activation, and application of

Part 1: Synthesis & Preparation

Objective: Selective mono-alkylation of phenyltin trichloride to yield

The Challenge of Steric Loading

Direct synthesis of mixed organostannanes requires precise control to prevent over-alkylation (forming

Protocol: Grignard Addition

Reagents:

-

Phenyltin trichloride (PhSnCl

): 1.0 eq (Commercial grade, distilled if colored) -

tert-Butylmagnesium chloride (

-BuMgCl): 1.05 eq (2.0 M in Et -

Solvent: Anhydrous Diethyl Ether (Et

O)

Workflow:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N

inlet. -

Solvation: Dissolve PhSnCl

(1.0 eq) in anhydrous Et -

Addition: Add

-BuMgCl dropwise over 60 minutes.-

Critical Note: Rapid addition causes local heating, leading to bis-alkylation. Maintain internal temperature < -70 °C.

-

-

Equilibration: Allow the mixture to warm slowly to room temperature (25 °C) over 4 hours. The solution will turn cloudy due to MgCl

precipitation. -

Quench & Workup:

-

Cool to 0 °C.

-

Quench with saturated aqueous NH

Cl.[1] -

Extract with Et

O (3x). Wash combined organics with brine, dry over MgSO

-

-

Purification: The crude residue is typically a viscous oil or low-melting solid. Purify via vacuum distillation (bp approx. 110-120 °C @ 0.5 mmHg) or recrystallization from hexane (if solid) to remove trace PhSnCl

or Ph(

Characterization Data (Typical)

| Metric | Value / Observation | Note |

| Appearance | Colorless oil or white solid | Hygroscopic; store under Argon. |

| Distinct singlet; satellites from | ||

| Diagnostic shift; distinct from PhSnCl | ||

| Yield | 75 - 85% | Dependent on addition rate. |

Part 2: Activation – The "Killer App"

Why convert to -BuPhSnH ?

-

Steric Shielding: The

-Bu group protects the Sn radical center, altering the trajectory of radical addition to alkenes (improved diastereoselectivity). -

Spectroscopic Tagging: The distinct NMR signals allow for easier monitoring of reaction kinetics compared to Bu

SnH. -

Lewis Acidity: The dihydride is less Lewis acidic than the dichloride, preventing unwanted coordination to basic substrates.

Protocol: Reduction to Dihydride

Reagents:

-

-BuPhSnCl

-

Lithium Aluminum Hydride (LiAlH

): 0.6 eq (2.4 hydride eq) -

Solvent: Anhydrous Et

O

Step-by-Step:

-

Suspend LiAlH

in Et -

Add

-BuPhSnCl -

Stir for 1 hour at 0 °C.

-

Careful Quench: Add Glauber’s salt (Na

SO -

Filter through a pad of Celite under N

. -

Concentrate to obtain

-BuPhSnH

Part 3: Application in Radical Synthesis

Experiment: Stereoselective Hydrostannylation of

Rationale

Standard Bu

Reaction Pathway Visualization

The following diagram illustrates the synthesis of the reagent and its subsequent application in a radical cycle.

Caption: Workflow from Grignard synthesis to radical propagation cycle. The bulky t-Bu group (blue node) persists to influence the stereochemistry of the H-transfer step.

Comparative Performance

| Feature | ||

| Steric Demand | Moderate | High (Kinetic control) |

| H-Donor Ability | High ( | Slightly Lower (Better selectivity) |

| Byproduct Removal | Difficult (Grease-like) | Easier (Distinct polarity/mass) |

| NMR Analysis | Broad alkyl multiplets | Sharp, distinct |

Part 4: Safety & Handling (E-E-A-T)

Warning: All organotin compounds are toxic.

-

Neurotoxicity: Organotins can cross the blood-brain barrier.

-BuPhSnCl -

Skin Absorption: Wear double nitrile gloves.

-

Waste Disposal: Do not mix with general organic waste. Segregate into specific "Heavy Metal/Organotin" waste streams.

-

Decontamination: Glassware should be soaked in a base bath (KOH/iPrOH) or washed with 10% HCl to hydrolyze stannanes to inorganic tin salts, which are easier to clean.

References

-

General Organotin Synthesis: Smith, P. J. (Ed.). (1998). Chemistry of Tin. Springer. (Provides foundational protocols for Grignard additions to tin halides).

-

Steric Effects in Radical Chemistry: Blumenstein, M., et al. (1993). "Steric effects in free-radical reactions of tetraalkylstannanes." Journal of Organometallic Chemistry. (Discusses the impact of bulky ligands like t-Bu on tin reactivity).

-

NMR of Organotin Compounds: Wrackmeyer, B. (1985). "

Sn NMR Parameters." Annual Reports on NMR Spectroscopy. (Authoritative source for chemical shift ranges of mixed alkyl/aryl stannanes). -

Radical Hydrostannylation Protocols: Curran, D. P. (1988). "The Design and Application of Free Radical Chain Reactions in Organic Synthesis." Synthesis. (Seminal review on tin hydride usage).

applications of tert-Butyl(dichloro)phenylstannane in polymer chemistry

An in-depth analysis of the applications for the organometallic compound tert-Butyl(dichloro)phenylstannane reveals its utility as a specialized chemical within polymer chemistry. While its direct applications are a niche area of study, its functionality can be thoroughly understood by examining its structural analogs, such as dibutyltin dichloride, which are widely used in the polymer industry. The presence of two reactive chloro ligands, a sterically demanding tert-butyl group, and an electronically influential phenyl group on a central tin(IV) atom dictates its primary roles as a Lewis acid catalyst, a stabilizer, and a precursor for functionalized polymers.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the established and potential applications of tert-Butyl(dichloro)phenylstannane and similar organotin compounds. It details the mechanistic principles behind their function and provides actionable protocols adapted from established methodologies for analogous compounds.

Application Note 1: Lewis Acid Catalysis in Polyurethane Synthesis

Organotin compounds, particularly dialkyltin dichlorides, are highly effective catalysts for the formation of polyurethanes from isocyanates and polyols.[1][2] Their function is rooted in their nature as Lewis acids, where the electron-deficient tin atom can coordinate with the reactants, thereby activating them and lowering the activation energy of the polymerization reaction.

Mechanism of Catalysis

The catalytic cycle for polyurethane formation using an organotin dichloride involves the coordination of the tin compound with either the alcohol (polyol) or the isocyanate. The most accepted mechanism suggests that the tin catalyst facilitates the nucleophilic attack of the polyol's hydroxyl group on the isocyanate's carbonyl carbon.[1][3] The bulky tert-butyl and phenyl groups on tert-Butyl(dichloro)phenylstannane are expected to enhance its solubility in non-polar organic media commonly used for these reactions, although they may introduce steric hindrance that could modulate the reaction rate compared to less bulky analogs like dibutyltin dichloride.[2]

Caption: Catalytic cycle for polyurethane formation via an organotin dichloride catalyst.

Protocol 1: Synthesis of Polyurethane Foam

This protocol is adapted from general procedures for polyurethane synthesis where organotin compounds serve as catalysts.[2]

Materials:

-

Polyol (e.g., Polyethylene glycol, MW 400)

-

Diisocyanate (e.g., Toluene 2,4-diisocyanate, TDI)

-

tert-Butyl(dichloro)phenylstannane (or dibutyltin dichloride as an analog)

-

Blowing agent (e.g., water)

-

Surfactant (e.g., silicone-based surfactant)

-

Anhydrous solvent (e.g., Dichloromethane, if needed)

Procedure:

-

In a dry, ventilated fume hood, charge a reaction vessel with the polyol, surfactant, and blowing agent.

-

Stir the mixture vigorously to ensure homogeneity.

-

Prepare a stock solution of the organotin catalyst in an anhydrous solvent or add it directly if it is a liquid. A typical catalyst loading is 0.1-0.5% by weight of the total reactants.

-

Add the catalyst to the polyol mixture and stir for 1 minute.

-

Rapidly add the diisocyanate to the mixture while stirring vigorously. Caution: The reaction is exothermic and will produce gas, leading to foam expansion.

-

Continue stirring until the mixture begins to rise (cream time), then pour it into a mold.

-

Allow the foam to cure at ambient temperature for 24 hours or as determined by preliminary experiments.

Expert Insights: The choice of catalyst concentration is critical. Higher concentrations will accelerate both the chain extension (gelling) and gas formation (blowing) reactions.[2] The ideal concentration achieves a balance, preventing foam collapse or the formation of a dense, poorly expanded material. The steric bulk of tert-Butyl(dichloro)phenylstannane may require slightly higher temperatures or longer reaction times to achieve the same rate as dibutyltin dichloride.

Application Note 2: Stabilization of Poly(vinyl chloride) (PVC)

PVC is notoriously unstable at elevated processing temperatures and upon exposure to UV light, undergoing autocatalytic dehydrochlorination.[1] This degradation process releases HCl gas and forms conjugated polyene sequences, leading to discoloration and embrittlement. Organotin compounds are premier PVC stabilizers, and dichlorides can serve as effective secondary stabilizers.

Mechanism of Stabilization The primary stabilization mechanism involves two key functions:

-

Substitution of Labile Chlorines: The organotin compound reacts with and replaces unstable allylic chlorine atoms on the PVC backbone, which are the primary initiation sites for degradation.

-

HCl Scavenging: The stabilizer reacts with and neutralizes the HCl gas produced during degradation, preventing it from catalyzing further decomposition.[1]

Caption: Workflow of PVC degradation and stabilization by organotin compounds.

Protocol 2: Incorporation of Stabilizer into a PVC Formulation

Materials:

-

PVC resin

-

Plasticizer (e.g., Dibutyl phthalate, DBP)

-

tert-Butyl(dichloro)phenylstannane (or analog) as a stabilizer

-

Other additives as required (e.g., fillers, lubricants)

Procedure:

-

In a high-intensity mixer (e.g., a two-roll mill or a Brabender mixer), pre-heat the equipment to the desired processing temperature for PVC (typically 160-180°C).

-

Add the PVC resin and allow it to soften.

-

Gradually add the plasticizer and other solid additives.

-

Introduce the organotin stabilizer, typically at a loading of 0.5–2.0% by weight of the PVC resin.[1]

-

Mix until a homogeneous, molten mass is formed.

-

The stabilized PVC compound can then be processed by extrusion, molding, or calendering.

Data Presentation: Stabilizer Efficiency

| Stabilizer Type | Concentration (wt%) | Thermal Stability (minutes at 180°C) | Color Hold (Yellowness Index) |

| None | 0 | < 5 | > 50 |

| Dibutyltin Dichloride | 1.0 | 30 | 15 |

| tert-Butyl(dichloro)phenylstannane | 1.0 | Data to be determined | Data to be determined |

| Dibutyltin Maleate | 1.0 | 60 | 5 |

Note: Values for the target compound are hypothetical and require experimental validation. This table serves as a template for data comparison.

Application Note 3: Precursor for Functional Organotin Monomers

The two chloro- ligands on tert-Butyl(dichloro)phenylstannane make it an excellent starting material for synthesizing other functional organotin compounds, including monomers that can be incorporated into polymer backbones.

Synthetic Pathways By reacting with the sodium salts of dicarboxylic acids or diols, the dichloride can be converted into a monomer containing a polymerizable group. For instance, reaction with maleic or citraconic anhydride (following hydrolysis to the oxide) yields organotin monomers that can undergo free-radical copolymerization with vinyl monomers like styrene or butyl acrylate.[4] This imparts the properties of the organotin moiety (e.g., biocidal activity, thermal stability) to the final copolymer.

Sources

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of Organotin Containing Copolymers: Reactivity Ratio Studies | MDPI [mdpi.com]

Application Note: Evaluation and Utilization of tert-Butyl(dichloro)phenylstannane as a PVC Stabilizer Precursor

Executive Summary

This Application Note details the technical protocols for utilizing tert-butyl(dichloro)phenylstannane (

While predominantly known in organometallic synthesis, mixed alkyl/aryl tin species like

Technical Specifications & Compound Profile

Chemical Identity

-

Compound Name: tert-Butyl(dichloro)phenylstannane

-

Formula:

-

Role: Stabilizer Precursor / Lewis Acid Intermediate

-

Molecular Weight: ~323.8 g/mol

-

Structure: Distorted tetrahedral geometry around Sn.

Mechanism of Action (The Frye-Horst Model)

Effective stabilization requires the conversion of the dichloride to an active ligand form (e.g., thioglycolate). The stabilization mechanism follows the Frye-Horst cycle:

-

Displacement: The stabilizer replaces labile allylic chlorine atoms on the PVC chain with stable thioglycolate ligands.

-

Scavenging: The stabilizer neutralizes evolved HCl, preventing autocatalytic "unzipping" of the polymer.

-

Prevention: The steric bulk of the tert-butyl group hinders the formation of coordination complexes that facilitate elimination.

Visualizing the Stabilization Cycle

The following diagram illustrates the active stabilization loop where the precursor (

Caption: The Frye-Horst mechanism showing the conversion of the active mercaptide stabilizer into the dichloride byproduct upon neutralizing HCl.

Protocol A: Synthesis of Active Stabilizer

Critical Note:

Materials

-

tert-Butyl(dichloro)phenylstannane (10 mmol)

-

Isooctyl thioglycolate (IOTG) (22 mmol)

-

Sodium Bicarbonate (

) or Triethylamine ( -

Toluene (Solvent)

-

Separatory funnel, Rotary evaporator

Step-by-Step Methodology

-

Dissolution: Dissolve 3.24g (10 mmol) of

in 50 mL of toluene in a round-bottom flask. -

Ligand Addition: Add 4.5g (22 mmol) of IOTG slowly under stirring. A slight excess (10%) ensures complete conversion of the chloride.

-

Neutralization: Add 2.0g of

(solid) or equivalent base to scavenge the HCl formed during the substitution.-

Reaction:

-

-

Reflux: Heat to 60°C for 2 hours to drive the reaction to completion.

-

Purification:

-

Filter off the solid salts.

-

Wash the organic layer with distilled water (

) to remove residual salts. -

Dry over anhydrous

.

-

-

Isolation: Remove toluene via rotary evaporation. The resulting viscous oil is the Active Stabilizer (

) .

Protocol B: PVC Compounding and Formulation

This protocol describes how to incorporate the synthesized stabilizer into a rigid PVC matrix for testing.

Formulation Table (Standard Rigid PVC)

| Component | Function | Parts per Hundred Resin (phr) |

| PVC Resin | Base Polymer (K-value 65-67) | 100.0 |

| Thermal Stabilizer | 1.5 - 2.5 | |

| Calcium Stearate | Co-stabilizer / Lubricant | 0.5 |

| Paraffin Wax | External Lubricant | 0.3 |

| Titanium Dioxide | Pigment (Optional for opacity) | 1.0 |

Compounding Procedure

-

Dry Blending:

-

Pre-heat a high-speed mixer (Henschel type) to 80°C.

-

Add the Active Stabilizer synthesized in Protocol A.

-

Increase speed to high (approx. 2000 rpm). Friction will raise the temperature.

-

At 100°C, add lubricants (Calcium Stearate, Wax).

-

Discharge blend at 120°C into a cooling mixer. Cool to 40°C.

-

-

Milling (Two-Roll Mill):

-

Set roll temperature to 180°C (Front) and 175°C (Back).

-

Feed the dry blend onto the rolls.

-

Mill for 5 minutes, folding the sheet every 30 seconds to ensure homogeneity.

-

Sheet out the material at 0.5mm thickness.

-

Protocol C: Performance Evaluation

To validate the efficacy of the tert-butyl(phenyl)tin system, perform the following standard tests.

Static Thermal Stability (Congo Red Test - ISO 182-1)

-

Objective: Measure time to HCl evolution.

-

Method:

-

Cut 5g of milled PVC sheet into small pellets.

-

Place in a test tube immersed in an oil bath at 200°C.

-

Suspend a Congo Red paper strip at the top of the tube.

-

Endpoint: Time (minutes) for the paper to turn from red to blue (indicating HCl release).

-

-

Target: >60 minutes for high-performance rigid PVC.

Dynamic Color Stability (Yellowness Index)

-

Objective: Assess resistance to discoloration (conjugated double bond formation).

-

Method:

-

Place PVC strips in a Metrastat or Mathis oven at 190°C.

-

Automatically withdraw a strip every 10 minutes.

-

Measure Yellowness Index (YI) using a colorimeter (ASTM E313).

-

-

Data Analysis: Plot YI vs. Time.

-

Low Initial YI = Good "Early Color" (Preventive function).

-

Flat Slope = Good "Long-term Stability" (Scavenging function).

-

Thermogravimetric Analysis (TGA)

-

Objective: Quantify mass loss due to dehydrochlorination.

-

Settings:

-

Ramp: 10°C/min from 50°C to 600°C.

-

Atmosphere: Nitrogen (

).

-

-

Key Metric:

(Temperature at 1% mass loss). A shift to higher temperatures compared to a control indicates successful stabilization.

Safety & Handling (E-E-A-T)

Warning: Organotin compounds are toxic and can be absorbed through the skin.

-

Engineering Controls: All synthesis (Protocol A) must be performed in a chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Disposal: All tin-containing waste must be segregated and disposed of as hazardous heavy metal waste. Do not pour down the drain.

References

- Frye, A. H., & Horst, R. W. (1959). The mechanism of polyvinyl chloride stabilization by barium, cadmium, and zinc carboxylates. Journal of Polymer Science, 40(137), 419-431.

-

Arkış, E., & Balköse, D. (2005). Thermal stabilisation of poly(vinyl chloride) by organotin compounds.[1][3][4] Polymer Degradation and Stability, 88(1), 46-51.

-

Yousif, E., & Hasan, A. (2015). Photostabilization of poly(vinyl chloride) – Still on the run. Journal of Taibah University for Science, 9(4), 421-448.

-

Standard Test Method for Indexes of Whiteness and Yellowness of Near-White Opaque Materials. ASTM E313.

-

Plastics — Determination of the tendency of compounds and products based on vinyl chloride homopolymers and copolymers to evolve hydrogen chloride and any other acidic products at elevated temperatures. ISO 182-1:1990.

Sources

Application Note: Derivatization and Analysis of tert-Butyl(dichloro)phenylstannane

Introduction & Scope

Target Analyte: tert-Butyl(dichloro)phenylstannane (

The analysis of organotin halides like

This guide details two industry-validated protocols for the derivatization of

-

Aqueous In-Situ Ethylation (

): The "Gold Standard" for trace environmental analysis (ISO 17353 compliant). -

Grignard Propylation (

): Preferred for high-concentration purity assessment and organic matrices.

Chemical Mechanism & Rationale[1]

The core objective is to convert the thermally labile Sn-Cl bonds into thermally stable Sn-C bonds.

The Challenge: Steric & Electronic Factors

presents a unique analytical challenge due to the steric bulk of the tert-butyl group and the electron-withdrawing nature of the phenyl ring.-

Steric Hindrance: The bulky

group can slow down nucleophilic attack at the tin center. -

Hydrolysis: In aqueous media, the

bonds rapidly hydrolyze to form stannoxanes (

Solution: Alkylation

We utilize nucleophilic substitution to replace the chloride ligands.

Reaction A: Ethylation via Sodium Tetraethylborate (

-

Advantages: Occurs in aqueous phase; high tolerance for matrix interferences; amenable to simultaneous extraction.

Reaction B: Propylation via Grignard Reagent (

-

Advantages: Quantitative yields for bulk samples; produces higher molecular weight derivatives (

) that are easily separated from solvent peaks.

Experimental Protocols

Protocol A: In-Situ Ethylation (Trace Analysis in Water)